molecular formula C8H5FN2O2 B2385892 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352625-33-2

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2385892
CAS No.: 1352625-33-2
M. Wt: 180.138
InChI Key: AVPPBDMVCVKCJQ-UHFFFAOYSA-N
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Description

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5FN2O2. It is characterized by a pyrazolo[1,5-a]pyridine core structure with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . Another method involves the fluoro-decarboxylation of the corresponding carboxylic acids using Selectfluor reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPPBDMVCVKCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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